N-(2,2,2-trifluoro-1-phenylethyl)benzamide
Overview
Description
N-(2,2,2-trifluoro-1-phenylethyl)benzamide is a useful research compound. Its molecular formula is C15H12F3NO and its molecular weight is 279.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antiarrhythmic Activity : Compounds with 2,2,2-trifluoroethoxy ring substituents and a heterocyclic amide side chain, closely related to N-(2,2,2-trifluoro-1-phenylethyl)benzamide, have been synthesized and evaluated for oral antiarrhythmic activity in mice. The most potent compounds in this group were derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, with variations in the heterocyclic ring allowed. Flecainide acetate, one such compound, was selected for clinical trials as an antiarrhythmic (Banitt et al., 1977).
Synthesis and Evaluation as Antiarrhythmic Agents : Further studies on benzamides and naphthamides with 2,2,2-trifluoroethoxy ring substituents revealed that antiarrhythmic activity is highly dependent on the number and position of these groups. Again, compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide exhibited the most potent antiarrhythmic activity (Banitt et al., 1975).
Anticonvulsant Activity : Analogs of 4-amino-N-(1-phenylethyl)benzamide, a structure related to this compound, were synthesized to study the relationship between structure and anticonvulsant activity. Various modifications in the compound resulted in different levels of anticonvulsant potency and toxicity (Clark & Davenport, 1987).
Synthesis of Functionalized Polymers : N,N-diisopropyl-4-(1-phenylethenyl)benzamide, which is structurally similar to this compound, has been used in the novel synthesis of functionalized polymers. These polymers could be used in various applications, including material science (Summers & Quirk, 1998).
Microbial Deracemization : Microbial deracemization of a compound structurally related to this compound, specifically N-(1-hydroxy-1-phenylethyl)benzamide, was achieved using Cunninghamella echinulata, yielding a high enantiomeric excess. This process has potential applications in stereochemical synthesis and pharmaceuticals (Cardus et al., 2004).
Properties
IUPAC Name |
N-(2,2,2-trifluoro-1-phenylethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO/c16-15(17,18)13(11-7-3-1-4-8-11)19-14(20)12-9-5-2-6-10-12/h1-10,13H,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRJVJALTKFQSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601264837 | |
Record name | N-(2,2,2-Trifluoro-1-phenylethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601264837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13652-10-3 | |
Record name | N-(2,2,2-Trifluoro-1-phenylethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13652-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,2,2-Trifluoro-1-phenylethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601264837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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